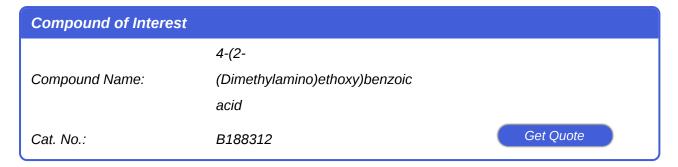




Route 1: Synthesis starting from p-Hydroxybenzaldehyde

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This is a widely adopted and well-documented route for the synthesis of 4-[2-(dimethylamino)ethoxy]benzylamine. The general pathway involves the etherification of phydroxybenzaldehyde with 2-dimethylaminoethyl chloride, followed by the conversion of the aldehyde group to an amine.

Experimental Protocol:

Step 1: Synthesis of 4-[2-(dimethylamino)ethoxy]benzaldehyde In a reaction vessel, p-hydroxybenzaldehyde is dissolved in a suitable solvent such as acetone or toluene. A weak inorganic base like potassium carbonate is added to the mixture. 2-dimethylaminoethyl chloride is then added, and the reaction mixture is heated under reflux for several hours.[1] After completion of the reaction, the inorganic salts are filtered off, and the solvent is evaporated to yield 4-[2-(dimethylamino)ethoxy]benzaldehyde.

Step 2: Synthesis of 4-[2-(dimethylamino)ethoxy]benzaldoxime The 4-[2-(dimethylamino)ethoxy]benzaldehyde obtained in the previous step is reacted with hydroxylamine hydrochloride in an acidic environment.[1] This reaction typically proceeds at a controlled temperature to form the corresponding oxime.

Step 3: Reduction to 4-[2-(dimethylamino)ethoxy]benzylamine The final step in this route is the reduction of the oxime to the desired benzylamine. A common method involves the use of powdered zinc in an acidic medium, such as acetic acid.[1][2][3] The reaction is carried out at a



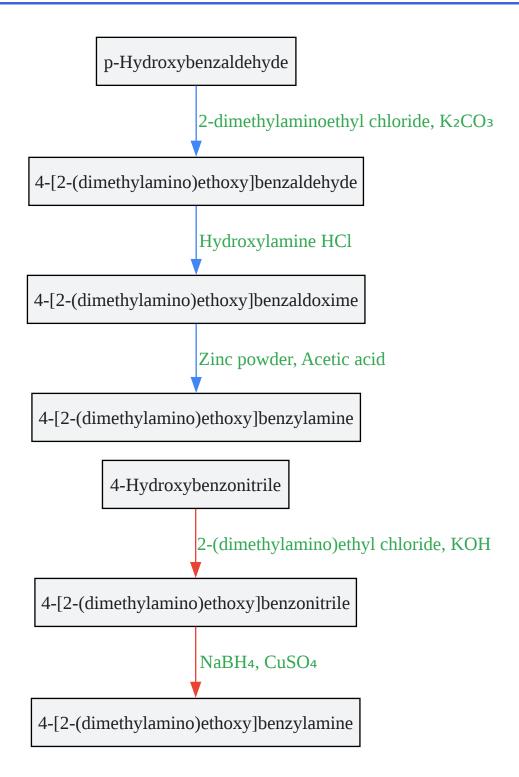
controlled temperature, and upon completion, the product is isolated and purified. An alternative one-pot synthesis from p-hydroxybenzaldehyde using zinc dust has also been reported.[2][3][4]

Data Presentation:

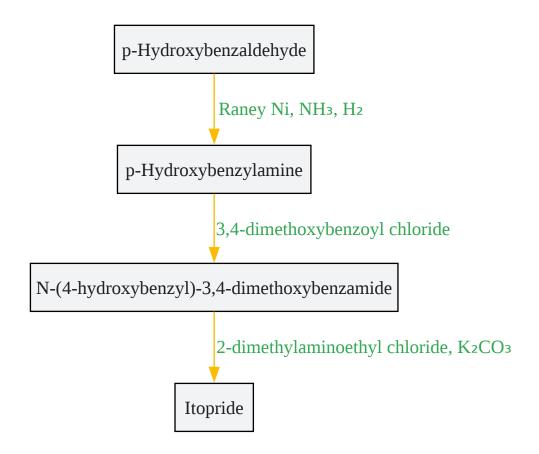
Step	Product	Reagents	Yield	Purity	Reference
1	4-[2- (dimethylami no)ethoxy]be nzaldehyde	p- hydroxybenz aldehyde, 2- dimethylamin oethyl chloride, K ₂ CO ₃	85.3%	-	[1]
2 & 3	4-[2- (dimethylami no)ethoxy]be nzylamine	4-[2- (dimethylami no)ethoxy]be nzaldehyde, Hydroxylamin e HCl, Zinc powder	85.8% (from benzaldehyd e)	>98% (HPLC)	[1]
Overall	4-[2- (dimethylami no)ethoxy]be nzylamine	p- hydroxybenz aldehyde	~73%	>98%	Calculated

Diagram of Synthesis Pathway:









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- 4. Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide Eureka | Patsnap [eureka.patsnap.com]
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